5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-PHENYLBICYCLO[111]PENTAN-5-OL is an organic compound with the molecular formula C₁₁H₁₂O It is a bicyclic structure featuring a phenyl group attached to a bicyclo(1,1,1)pentane ring system, with a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with bicyclo(1,1,1)pentan-2-one. The reaction proceeds under anhydrous conditions, typically in an ether solvent, and requires careful control of temperature to avoid side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 2-Phenylbicyclo(1,1,1)pentan-2-one.
Reduction: 2-Phenylbicyclo(1,1,1)pentane.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Wirkmechanismus
The mechanism of action of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar sites. These interactions can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be compared with other bicyclo(1,1,1)pentane derivatives, such as:
Bicyclo(1,1,1)pentane-2-ol: Lacks the phenyl group, resulting in different chemical and physical properties.
2-Phenylbicyclo(1,1,1)pentane:
2-Phenylbicyclo(1,1,1)pentan-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of a phenyl group and a hydroxyl group on a bicyclic framework, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
17684-73-0 |
---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI-Schlüssel |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Kanonische SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
17684-73-0 | |
Synonyme |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.